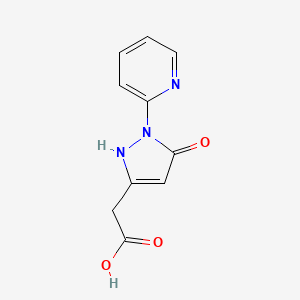

(5-oxo-1-pyridin-2-yl-2,5-dihydro-1H-pyrazol-3-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5-oxo-1-pyridin-2-yl-2,5-dihydro-1H-pyrazol-3-yl)acetic acid, also known as OPAA, is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. OPAA is a pyrazole derivative that possesses a unique chemical structure, which makes it a promising candidate for various research purposes.

Wissenschaftliche Forschungsanwendungen

Novel Mannich Bases and Electrochemical Studies

Research has explored the synthesis of novel Mannich bases bearing pyrazolone moieties, characterized by their electrochemical behavior through polarography and cyclic voltammetry. These studies contribute to the understanding of the reduction mechanism of such compounds in acidic and basic media (Naik et al., 2013).

Structural Synthesis Studies

Another study focused on the synthesis and structural characterization of (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids from 2-aminopyridines, providing insights into the molecular conformations based on NMR spectral and X-Ray data (Chui et al., 2004).

Isoxazolylpyrrolones Synthesis

The three-component reaction synthesis of [2-Aryl-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]acetic acids and their esters has been demonstrated, showing a methodological advancement in the synthesis of complex heterocyclic compounds (Sakhno et al., 2021).

Antimicrobial Activity Studies

A series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones synthesized and evaluated for antimicrobial activity highlights the potential of pyrazoline derivatives as antimicrobial agents, with certain compounds showing significant activity comparable to standard drugs (Kumar et al., 2012).

Catalysis and Corrosion Inhibition

Explorations into the role of pyrazoline derivatives in corrosion inhibition of mild steel in hydrochloric acid solution, utilizing chemical, electrochemical, and computational techniques, underscore the multifunctional applications of these compounds beyond pharmaceuticals, demonstrating their utility in industrial applications (Lgaz et al., 2020).

Wirkmechanismus

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , and imidazole containing compounds have shown a broad range of biological properties .

Mode of Action

It’s worth noting that similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Biochemical Pathways

For instance, hydroxypyridinone derivatives have been found to inhibit aldose reductase (ALR2), a rate-limited enzyme of the polyol pathway .

Pharmacokinetics

Similar compounds such as imidazole derivatives are known to be highly soluble in water and other polar solvents , which can impact their bioavailability.

Result of Action

Similar compounds have shown a variety of biological activities, suggesting that this compound may also have diverse effects .

Eigenschaften

IUPAC Name |

2-(3-oxo-2-pyridin-2-yl-1H-pyrazol-5-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c14-9-5-7(6-10(15)16)12-13(9)8-3-1-2-4-11-8/h1-5,12H,6H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYXDFWTQGTNRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C(=O)C=C(N2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407036 |

Source

|

| Record name | [5-Oxo-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrazol-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37959-19-6 |

Source

|

| Record name | [5-Oxo-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrazol-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-acetyl-2-[(E)-(dimethylamino)methylidene]-4-[(4-methylphenyl)sulfanyl]-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B1351926.png)

![2-[(E)-(2-chlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1351933.png)

![n-[(1-Methyl-1h-imidazol-2-yl)methyl]propan-2-amine](/img/structure/B1351959.png)

![1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B1351965.png)